molecular formula C16H13ClO4 B6408156 2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261908-90-0

2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408156
CAS RN: 1261908-90-0
M. Wt: 304.72 g/mol
InChI Key: KBUSDXYZYWNRDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid, 95%, also known as 4-ECPBA, is an organic compound belonging to the family of substituted benzoic acids. It is a colorless crystalline solid that is soluble in water and other polar solvents. 4-ECPBA is a versatile compound that is used in a variety of scientific research applications, including those in the fields of biochemistry, physiology, and pharmacology. It is also used as a reagent in organic synthesis.

Scientific Research Applications

2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid, 95% is used in a variety of scientific research applications, including those in the fields of biochemistry, physiology, and pharmacology. It is often used as a reagent in organic synthesis due to its ability to react with a variety of other compounds. In biochemistry, 2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid, 95% is used to study the structure and function of proteins, as it can be used to modify the structure of proteins. In physiology, it is used to study the effects of various drugs on the body, as well as the biochemical and physiological effects of various compounds on the body. In pharmacology, it is used to study the effects of drugs on the body and to develop new drugs.

Mechanism of Action

2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid, 95% is an organic compound that is able to interact with a variety of other compounds. In biochemistry, it is used to modify the structure of proteins, which can then be used to study their structure and function. In physiology, it is used to study the effects of various drugs on the body, as well as the biochemical and physiological effects of various compounds on the body. In pharmacology, it is used to study the effects of drugs on the body and to develop new drugs.
Biochemical and Physiological Effects
2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In biochemistry, it has been shown to modify the structure of proteins, which can then be used to study their structure and function. In physiology, it has been used to study the effects of various drugs on the body, as well as the biochemical and physiological effects of various compounds on the body. In pharmacology, it has been used to study the effects of drugs on the body and to develop new drugs.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid, 95% has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using 2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid, 95% is its solubility in water and other polar solvents. This makes it easy to use in a variety of laboratory experiments. Another advantage is its ability to interact with a variety of other compounds, which makes it a useful reagent in organic synthesis. However, there are some limitations to using 2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments. For example, it is not very stable, which can make it difficult to store for long periods of time. Additionally, it is toxic and should be handled with care.

Future Directions

The use of 2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid, 95% in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential direction is the development of new drugs or therapies that utilize 2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid, 95% as a reagent in their synthesis. Additionally, it could be used to study the effects of various drugs on the body, as well as the biochemical and physiological effects of various compounds on the body. It could also be used to study the structure and function of proteins, as well as to develop new methods of protein modification. Finally, it could be used to develop new methods of organic synthesis.

Synthesis Methods

2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid, 95% can be synthesized from 4-ethoxycarbonylbenzoic acid and chloroacetic acid in the presence of anhydrous sodium carbonate. The reaction proceeds via an acid-base reaction, resulting in the formation of the desired product. In the first step, 4-ethoxycarbonylbenzoic acid is reacted with chloroacetic acid to form 4-chloro-4-ethoxycarbonylbenzoic acid. In the second step, anhydrous sodium carbonate is added to the reaction mixture, which results in the formation of 2-chloro-4-(4-ethoxycarbonylphenyl)benzoic acid.

properties

IUPAC Name

2-chloro-4-(4-ethoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO4/c1-2-21-16(20)11-5-3-10(4-6-11)12-7-8-13(15(18)19)14(17)9-12/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUSDXYZYWNRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691413
Record name 3-Chloro-4'-(ethoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-ethoxycarbonylphenyl)benzoic acid

CAS RN

1261908-90-0
Record name 3-Chloro-4'-(ethoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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